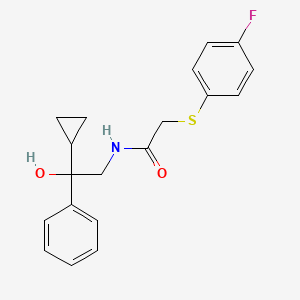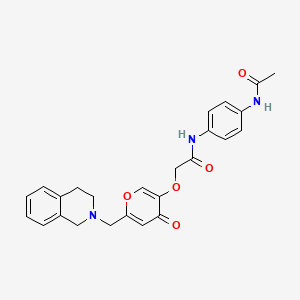![molecular formula C25H24ClN3O4S B2879638 Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate CAS No. 370852-24-7](/img/structure/B2879638.png)
Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H24ClN3O4S and its molecular weight is 497.99. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized into derivatives that target specific viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory effects . By exploring the anti-inflammatory potential of this compound, researchers could develop new treatments for conditions characterized by inflammation.
Anticancer Applications
Some indole derivatives have been identified to have anticancer properties . The compound could be used as a scaffold for creating new molecules that can be tested for their efficacy in inhibiting the growth of cancer cells.
Antimicrobial Efficacy
The structural complexity of the compound suggests it could be effective against a range of microbial infections . Indole derivatives are known to have antimicrobial properties , which could be an area of interest for further synthesis and testing .
Antidiabetic Potential
Indole derivatives have also been explored for their antidiabetic effects . The compound could be investigated for its ability to modulate blood sugar levels, offering a new avenue for diabetes management.
Antimalarial Activity
The biological activities of indole derivatives extend to antimalarial effects . This compound could be studied for its potential use in the treatment or prevention of malaria.
Anticholinesterase Activity
Indole-based compounds have been found to exhibit anticholinesterase activity , which is beneficial in treating diseases like Alzheimer’s . Research into this compound could lead to the development of new neuroprotective drugs.
Cardiotonic Effects
Pyrano[2,3-d]pyrimidines, which can be synthesized from related compounds, demonstrate cardiotonic activities . This suggests that the compound could be used to create new treatments for heart conditions.
Propriétés
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c1-13-9-14(2)22(15(3)10-13)28-19(30)12-34-24-17(11-27)20(16-7-5-6-8-18(16)26)21(23(31)29-24)25(32)33-4/h5-10,20-21H,12H2,1-4H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTRSZUZGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2879555.png)

![3-[[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2879557.png)
![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2879559.png)

![N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2879562.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2879567.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2879568.png)

![N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2879573.png)
![methyl (Z)-3-[(4-chloro-1-naphthyl)amino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2879576.png)
